2-Butyl-3-hexyl-1H-indene
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Overview
Description
2-Butyl-3-hexyl-1H-indene: is an organic compound with the molecular formula C19H28 . It belongs to the class of indenes, which are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This compound is characterized by the presence of butyl and hexyl substituents at the 2 and 3 positions of the indene ring, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-3-hexyl-1H-indene typically involves the alkylation of indene with butyl and hexyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of indene, making it more nucleophilic and reactive towards alkyl halides .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where indene is reacted with butyl and hexyl halides in the presence of a catalyst. The reaction conditions are optimized to achieve high yields and purity of the desired product. The use of advanced separation techniques such as distillation and chromatography ensures the removal of impurities .
Chemical Reactions Analysis
Types of Reactions: 2-Butyl-3-hexyl-1H-indene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: 2-Butyl-3-hexyl-1H-indene is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties .
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. Research is ongoing to explore their efficacy in treating various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in the manufacture of polymers, resins, and other advanced materials .
Mechanism of Action
The mechanism of action of 2-Butyl-3-hexyl-1H-indene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
- 2-Butyl-1-hexyl-1H-indene
- 2-Butyl-5-hexyloctahydro-1H-indene
- 2-n-Butyl-1-n-hexyl-2,3-dihydroindene
Comparison: 2-Butyl-3-hexyl-1H-indene is unique due to its specific substitution pattern on the indene ring. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill .
Properties
CAS No. |
54986-54-8 |
---|---|
Molecular Formula |
C19H28 |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
2-butyl-3-hexyl-1H-indene |
InChI |
InChI=1S/C19H28/c1-3-5-7-8-13-18-16(11-6-4-2)15-17-12-9-10-14-19(17)18/h9-10,12,14H,3-8,11,13,15H2,1-2H3 |
InChI Key |
HYSBJLRTIIWQQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(CC2=CC=CC=C21)CCCC |
Origin of Product |
United States |
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